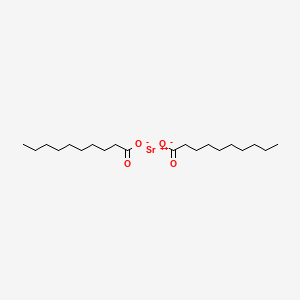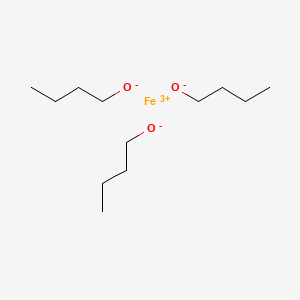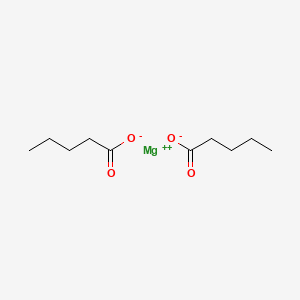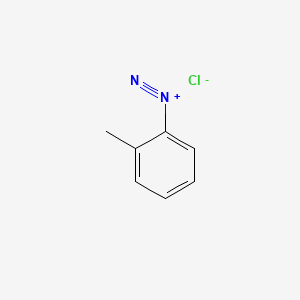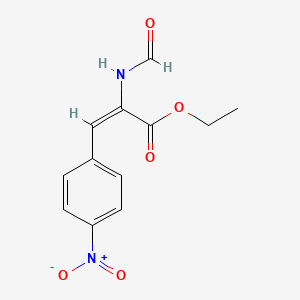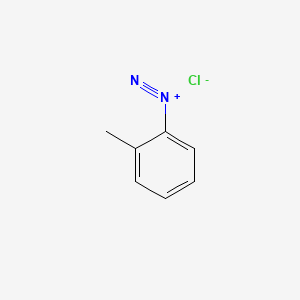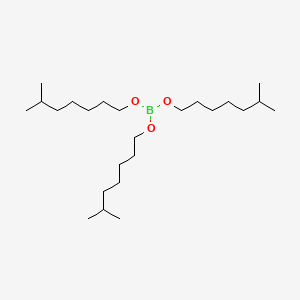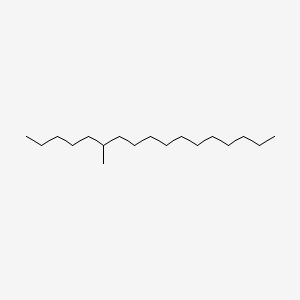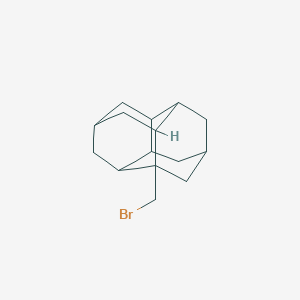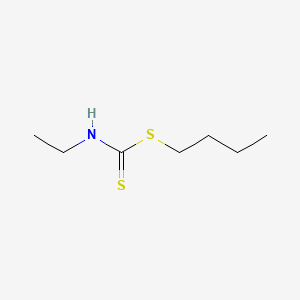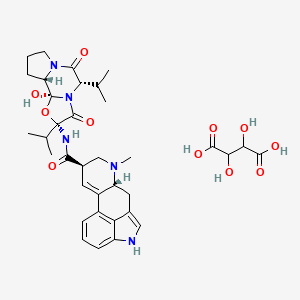
Ergocornine, tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergocornine, tartrate is a compound belonging to the class of ergot alkaloids, which are naturally occurring compounds produced by fungi of the genus Claviceps. These alkaloids are known for their significant pharmacological effects, particularly on the central nervous system, due to their structural similarity to neurotransmitters . This compound is one of the many ergot alkaloids that have been studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ergocornine, tartrate typically involves the isolation of ergotamine from the ergot fungus, followed by a series of chemical reactions to convert it into ergocornine. The process begins with the fermentation of Claviceps purpurea, which produces ergotamine. This ergotamine is then subjected to hydrolysis to yield lysergic acid, which is a common intermediate for many ergot alkaloids . The lysergic acid is then further modified through a series of chemical reactions, including amide formation and cyclization, to produce ergocornine .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Claviceps purpurea, followed by extraction and purification of the desired alkaloid. The fermentation process is carefully controlled to optimize the yield of ergotamine, which is then converted to ergocornine through the aforementioned synthetic routes . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Ergocornine, tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications or to study its chemical properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of ergocornine can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Ergocornine, tartrate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties and reactions of ergot alkaloids . In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent . In medicine, this compound is investigated for its potential use in treating conditions such as migraines and other neurological disorders . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of other ergot alkaloids .
Mécanisme D'action
The mechanism of action of ergocornine, tartrate involves its interaction with various molecular targets in the body. It acts as an agonist or antagonist at different neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors . This interaction leads to a range of pharmacological effects, such as vasoconstriction and modulation of neurotransmitter release . The specific pathways involved in its action are complex and depend on the particular receptor it interacts with .
Comparaison Avec Des Composés Similaires
Ergocornine, tartrate is similar to other ergot alkaloids, such as ergotamine, ergocristine, and ergocryptine . it has unique properties that distinguish it from these compounds. For example, ergocornine has a different receptor binding profile, which leads to distinct pharmacological effects . Additionally, its chemical structure differs slightly from other ergot alkaloids, which can influence its reactivity and stability .
List of Similar Compounds:- Ergotamine
- Ergocristine
- Ergocryptine
- Ergosine
- Ergometrine
Propriétés
Numéro CAS |
102489-74-7 |
|---|---|
Formule moléculaire |
C35H45N5O11 |
Poids moléculaire |
711.8 g/mol |
Nom IUPAC |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C31H39N5O5.C4H6O6/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-1(3(7)8)2(6)4(9)10/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-,24+,26+,30-,31+;/m1./s1 |
Clé InChI |
WSMUEVXJQAQQQM-CWNVUFIVSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


